3-Iodo-D-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

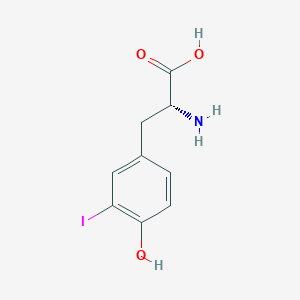

(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTZMGFTRHFAAM-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701339986 | |

| Record name | 3-Iodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25799-58-0 | |

| Record name | 3-Iodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Iodo-D-tyrosine: Properties, Synthesis, and Applications

Abstract

3-Iodo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to endogenous tyrosine allows it to interact with key biological pathways, serving as a valuable tool for studying thyroid hormone synthesis and metabolism.[1] Furthermore, its unique properties lend themselves to applications in drug development, particularly for thyroid-related disorders, and as a versatile component in protein engineering and radiolabeling studies.[1] This guide provides an in-depth overview of the chemical and physical properties, synthesis, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Halogenated Amino Acid

The introduction of an iodine atom to the D-tyrosine scaffold profoundly influences its biological activity and utility in research. As a stereoisomer of the more commonly studied 3-Iodo-L-tyrosine, the D-enantiomer offers a unique tool to probe stereospecific interactions within biological systems. While its L-counterpart is a direct precursor in the synthesis of thyroid hormones, this compound serves as a crucial research compound for elucidating the intricacies of thyroid function and dysfunction.[1][2] Its role as a precursor in the biosynthesis of iodinated compounds makes it an invaluable asset in biochemical studies aimed at understanding enzymatic iodination processes.[1] The growing interest in this molecule also stems from its potential in the development of targeted therapies for thyroid-related diseases, where its distinct biological activity offers advantages over non-iodinated analogues.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development.

Structure and Nomenclature

The systematic IUPAC name for this compound is (2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid.[3] Its structure consists of a D-alanine backbone with a p-hydroxyphenyl group attached to the β-carbon, which is further substituted with an iodine atom at the meta-position relative to the side chain.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 25799-58-0 | [1][3][4] |

| Molecular Formula | C₉H₁₀INO₃ | [1][3] |

| Molecular Weight | 307.09 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 198-202 °C | [1] |

| Optical Rotation | [α]D²⁰ = +4 ± 2º (c=5 in 1N HCl) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis and Purification

While specific, detailed synthesis protocols are often proprietary, the general approach to synthesizing this compound involves the direct iodination of D-tyrosine. A common method for the synthesis of related iodotyrosines involves the use of iodine in the presence of an oxidizing agent. For instance, the synthesis of 3,5-diiodo-L-tyrosine can be achieved by iodinating tyrosine with iodine and sodium iodide in aqueous ethylamine or a mixture of acetic and hydrochloric acids with hydrogen peroxide.[5] A similar principle would apply to the mono-iodination of D-tyrosine to produce this compound.

Conceptual Synthesis Workflow:

References

A Technical Guide to the Research Applications of 3-Iodo-D-tyrosine

Abstract

3-Iodo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine, is a versatile and potent molecular tool for researchers in neuroscience, endocrinology, and drug development. While structurally similar to its more commonly studied L-isomer, the D-enantiomer provides unique opportunities for investigating biological systems. This technical guide provides an in-depth exploration of the primary research applications of this compound, focusing on its function as a potent inhibitor of aromatic amino acid hydroxylases and its role in modulating thyroid hormone synthesis. We will delve into the mechanistic basis of its action, provide detailed experimental protocols, and offer insights into the causality behind its use in modeling complex diseases and dissecting cellular pathways.

Section 1: Core Properties and Stereochemical Considerations

This compound is a synthetic amino acid analog. The introduction of an iodine atom to the 3-position of the phenol ring dramatically alters its biological activity compared to endogenous tyrosine, transforming it from a simple building block into a powerful modulator of enzymatic pathways.

Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective use in experimental settings.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | [1] |

| Molecular Formula | C₉H₁₀INO₃ | [1] |

| Molecular Weight | 307.09 g/mol | [1][2] |

| CAS Number | 25799-58-0 | [1][3] |

| Appearance | White to off-white powder | [4] |

| Solubility | Low in neutral aqueous solutions; 0.15 mg/mL in PBS (pH 7.2) for the L-isomer. | [5][6] |

The Significance of D-Stereoisomerism

In biological systems, the stereochemistry of a molecule is paramount. The vast majority of published research has utilized 3-Iodo-L-tyrosine, the enantiomer that corresponds to the naturally occurring L-amino acids. The D-isomer is not typically incorporated into proteins during ribosomal synthesis, which can be an experimental advantage, potentially reducing non-specific incorporation and focusing its effects on enzymatic inhibition. However, it is crucial for researchers to recognize that enzymatic interactions are highly stereospecific. While the D-isomer is expected to interact with the same targets as the L-isomer, its affinity and inhibitory potency may differ. Some studies on related D-tyrosine analogs have shown negligible effects on in vivo catecholamine synthesis, a critical consideration when designing experiments.[7] Therefore, direct validation of its effects in any new experimental system is a prerequisite for trustworthy data.

Section 2: Primary Mechanism of Action: Inhibition of Aromatic Amino Acid Hydroxylases

The primary utility of this compound in research stems from its role as a competitive inhibitor of the aromatic amino acid hydroxylase enzyme family.[8][9] These enzymes catalyze the rate-limiting steps in the synthesis of critical monoamine neurotransmitters.[10][11]

Potent Inhibition of Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase (TH) is the first and rate-limiting enzyme in the biosynthetic pathway of catecholamines: dopamine, norepinephrine, and epinephrine.[10][11] By competitively binding to the active site of TH in place of its natural substrate, tyrosine, 3-Iodo-tyrosine prevents the formation of L-DOPA, effectively shutting down the downstream production of these crucial neurotransmitters.[5] This "pharmacological knockout" capability is invaluable for studying the roles of catecholamines in health and disease.

The L-isomer of 3-Iodotyrosine is a well-characterized, potent inhibitor of tyrosine hydroxylase with a reported Kᵢ of 0.39 µM.[6] At a concentration of 10 µM, it inhibits 60-70% of enzymatic activity, with 100% inhibition observed at 100 µM.[12] While specific kinetic data for the D-isomer is less prevalent, its structural similarity allows it to serve as a powerful tool, with the caveat that its efficacy must be empirically determined.

Modulation of Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin.[11] As a member of the same aromatic amino acid hydroxylase family, TPH can also be inhibited by 3-Iodo-tyrosine.[8] This cross-reactivity is an important mechanistic consideration. While TH is generally considered the primary target, experiments designed to probe the dopaminergic system must account for potential concomitant effects on the serotonergic system. In some contexts, this broader inhibition can be leveraged to study the combined roles of these neurotransmitter systems.

Section 3: Applications in Neuroscience Research

The ability to acutely and reversibly decrease catecholamine levels makes this compound an indispensable tool for neuroscientists.[3]

Probing Dopaminergic Function in Learning and Behavior

Dopamine is fundamental to reinforcement learning, motivation, and motor control. By administering 3-Iodo-tyrosine, researchers can transiently reduce dopamine synthesis to investigate its causal role in these processes. For example, studies in Drosophila melanogaster have shown that feeding flies with 3-Iodo-L-tyrosine impairs associative learning, an effect that can be rescued by supplementing their diet with the dopamine precursor L-DOPA.[3][13] This demonstrates a direct causal link between dopamine synthesis and learning.

Causality Insight: The key advantage of a pharmacological inhibitor like this compound over genetic models is temporal control. Researchers can induce a state of dopamine depletion at specific developmental stages or immediately before a behavioral task, allowing for precise dissection of when dopamine signaling is critical.

In Vitro and In Vivo Modeling of Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. Research has shown that high concentrations of 3-Iodo-L-tyrosine can induce Parkinson-like features in experimental models.[14] In cultured substantia nigra neurons, it induces the formation of α-synuclein aggregates and tyrosine hydroxylase-positive inclusions, which are pathological hallmarks of the disease.[6][14] In animal models, direct intrastriatal injections can cause a loss of TH-expressing neurons and produce motor deficits like akinesia and bradykinesia.[6][14] This application provides a robust model for studying disease mechanisms and screening potential therapeutic compounds.

Experimental Protocol: Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol provides a framework for quantifying the inhibitory potential of this compound on TH activity in a cell-free system. The self-validating nature of this protocol relies on the inclusion of appropriate controls.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0).

-

Prepare stock solutions of L-tyrosine (substrate) and 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor) in the reaction buffer.

-

Prepare a serial dilution of this compound in the reaction buffer. A vehicle control (buffer only) is essential.

-

-

Assay Procedure:

-

In a 96-well plate, add purified recombinant TH enzyme to each well.

-

Add the various concentrations of this compound or vehicle control to the appropriate wells.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the L-tyrosine and BH₄ solution to all wells.

-

Incubate for a fixed time (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M perchloric acid).

-

-

Detection and Analysis:

-

Quantify the amount of L-DOPA produced. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for its sensitivity and specificity.

-

Calculate the reaction rate for each inhibitor concentration.

-

Plot the reaction rate against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Section 4: Applications in Endocrinology Research

3-Iodo-tyrosine is not just a synthetic inhibitor; it is also a naturally occurring intermediate in the synthesis of thyroid hormones, where it is known as monoiodotyrosine (MIT).[3] This dual identity allows it to be used as a tool to study thyroid physiology.

Investigating Thyroid Hormone Synthesis

Thyroid hormones (T3 and T4) are synthesized in the thyroid gland through a process involving the iodination of tyrosine residues on the thyroglobulin protein.[8] This process generates MIT and diiodotyrosine (DIT). These molecules are then coupled to form the active hormones. By administering exogenous this compound, researchers can study its impact on iodine uptake, organification, and the coupling reactions, providing insights into the regulation of thyroid hormone synthesis and the mechanism of action of antithyroid drugs.[8]

Section 5: Other Advanced Research Applications

The unique chemical properties of this compound extend its utility beyond enzyme inhibition.

-

Radiolabeling: The stable iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I or ¹³¹I). This allows this compound to be used as a tracer in imaging studies or to track metabolic pathways in vivo and in vitro.[2][4]

-

Protein Engineering: It can be incorporated into proteins as a non-natural amino acid.[2] The iodine atom serves as a heavy-atom label for X-ray crystallography or as a reactive handle for cross-linking studies to investigate protein-protein interactions.[6]

Section 6: Practical Considerations and Best Practices

-

Stock Solution Preparation: Due to its poor solubility in neutral buffers, it is recommended to first dissolve this compound in a small amount of 1N HCl and then dilute it to the final concentration with the desired buffer.

-

Off-Target Effects: Researchers must remain vigilant about the known off-target effects. The primary concerns are unintended disruption of thyroid hormone synthesis and potential neurotoxicity at high concentrations.[5] Including appropriate controls to monitor these effects is crucial for data interpretation.

-

Choosing the Right Isomer: The choice between the D- and L-isomer should be a deliberate experimental decision. If the goal is to avoid incorporation into newly synthesized proteins, the D-isomer is the logical choice. However, due to the extensive characterization of the L-isomer, it may be preferable when a well-defined inhibitory potency is required. In all cases, the specific isomer used must be clearly reported.

Conclusion

This compound is a multi-faceted research tool whose value lies in its ability to specifically and potently interact with key enzymes in neurotransmitter and hormone synthesis. From creating acute models of dopamine depletion in neuroscience to probing the intricacies of thyroid function in endocrinology, it provides researchers with a reliable method for establishing causal links between molecular pathways and physiological outcomes. By understanding its mechanisms, adhering to rigorous experimental design, and being mindful of its stereochemical properties, scientists and drug development professionals can continue to leverage this compound to unlock new insights into human health and disease.

References

- 1. This compound | C9H10INO3 | CID 6603889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Tyrosine and tryptophan hydroxylases as therapeutic targets in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. Associative learning in larval and adult Drosophila is impaired by the dopamine-synthesis inhibitor 3-Iodo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Role of 3-Iodo-tyrosine in the Biosynthesis of Thyroid Hormones

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biochemical significance and mechanistic role of 3-iodo-tyrosine as a critical intermediate in the synthesis of thyroid hormones. We will explore the enzymatic processes governing its formation, its function as a direct precursor to triiodothyronine (T3), and the experimental methodologies employed to investigate these pathways. While the naturally occurring isomer is 3-Iodo-L-tyrosine (Monoiodotyrosine, MIT), this guide will also address the utility of 3-Iodo-D-tyrosine as a tool in scientific research.

The Architectural Framework of Thyroid Hormone Synthesis

The synthesis of thyroid hormones, thyroxine (T4) and the more biologically active triiodothyronine (T3), is a sophisticated process orchestrated within the functional units of the thyroid gland, the follicles. This process is wholly dependent on a sufficient supply of dietary iodine and the coordinated action of several key proteins within the thyroid follicular cells (thyrocytes).

The central steps are:

-

Iodide Trapping and Transport : Iodide (I⁻) is actively transported from the bloodstream into the thyrocyte cytoplasm by the sodium-iodide symporter (NIS) located on the basolateral membrane.[1][2] It is then transported across the apical membrane into the follicular lumen (colloid) by the transporter Pendrin.[1][3]

-

Thyroglobulin Synthesis : Thyroglobulin (Tg), a large glycoprotein homodimer, is synthesized in the thyrocyte and secreted into the colloid.[4][5] Its numerous tyrosine residues (approximately 132) serve as the substrate for iodination and subsequent hormone formation.[6][7]

-

Oxidation, Iodination, and Coupling : At the apical membrane-colloid interface, the enzyme Thyroid Peroxidase (TPO) utilizes hydrogen peroxide (H₂O₂) to oxidize iodide to a reactive iodine species.[1][8][9] TPO then covalently attaches this iodine to the tyrosine residues of thyroglobulin, a process known as organification.[3][8] This reaction forms 3-monoiodotyrosine (MIT) and 3,5-diiodotyrosine (DIT).

-

Hormone Formation : TPO further catalyzes the intramolecular coupling of these iodinated tyrosine residues within the thyroglobulin molecule.[10] The coupling of one MIT and one DIT molecule forms T3, while the coupling of two DIT molecules yields T4.[11]

-

Storage and Secretion : The newly synthesized hormones, still part of the thyroglobulin backbone, are stored in the colloid.[1][10] Upon stimulation by Thyroid-Stimulating Hormone (TSH), the iodinated thyroglobulin is endocytosed back into the thyrocyte, where it fuses with lysosomes. Proteolytic enzymes digest the thyroglobulin, releasing T3 and T4 into the bloodstream.[5]

-

Iodine Recycling : Uncoupled MIT and DIT residues are deiodinated by the enzyme iodotyrosine deiodinase, conserving and recycling the salvaged iodide for reuse within the gland.[12]

3-Iodo-L-Tyrosine (MIT): The Essential Precursor

The formation of 3-Iodo-L-tyrosine is the inaugural and rate-limiting step in the organification of iodine. TPO, a heme-containing peroxidase, is the central catalyst for this reaction.[7][8]

The Mechanism of Iodination

The process begins with TPO oxidizing iodide ions (I⁻) in the presence of hydrogen peroxide, generating a higher-oxidation state iodine species (often depicted as atomic iodine, I, or the iodinium ion, I⁺).[8][9] This reactive iodine species then participates in an electrophilic aromatic substitution reaction with the phenol ring of specific tyrosine residues on thyroglobulin.[9] The iodination occurs at the ortho position relative to the hydroxyl group, yielding 3-monoiodotyrosine. Further iodination of MIT at the second ortho position results in the formation of 3,5-diiodotyrosine (DIT).[1]

The Coupling Reaction: From MIT to T3

3-Iodo-L-tyrosine is an indispensable building block for T3, the most potent thyroid hormone. The TPO-catalyzed coupling reaction is believed to proceed via a free radical mechanism.[6]

-

TPO oxidizes the iodotyrosyl residues (both MIT and DIT) within the thyroglobulin molecule, generating iodotyrosyl radicals.[6]

-

To form T3, the radical of one DIT molecule (the "donor" tyrosine) couples with one MIT molecule (the "acceptor" tyrosine).[4][11]

-

This reaction forms an ether bond, linking the iodinated phenol ring of the donor DIT to the acceptor MIT. The alanine side chain of the donor DIT is cleaved and remains in the thyroglobulin backbone as a dehydroalanine residue.[6]

The precise positioning of MIT and DIT residues within the three-dimensional structure of thyroglobulin is critical for efficient coupling.[6]

Caption: The thyroid hormone synthesis pathway.

The Role of this compound in Research

While 3-Iodo-L-tyrosine is the endogenous substrate, the D-isomer, this compound, serves as a valuable compound in research and drug development.[13] Its structural similarity to the natural amino acid allows it to be incorporated into biological systems, making it a useful tool for:

-

Biochemical Studies : It can be used as a substrate or inhibitor in enzyme assays to investigate iodination processes and probe the active sites of enzymes like TPO.[13]

-

Drug Development : The compound is explored in the development of novel pharmaceuticals targeting thyroid-related diseases.[13]

-

Radiolabeling : this compound can be used in radiolabeling studies for in vivo imaging applications.[13]

Methodologies for Studying 3-Iodo-tyrosine and Thyroid Hormone Synthesis

A robust understanding of this pathway requires validated experimental systems. Below are key protocols and models used in the field.

Experimental Protocol: In Vitro TPO-Catalyzed Coupling Reaction

This protocol is adapted from methodologies described in the literature for measuring the coupling activity of TPO in vitro.[14][15] The principle is to incubate pre-iodinated thyroglobulin with purified TPO and an H₂O₂ source, then measure the newly formed hormones.

Self-Validating System Rationale: This protocol includes negative controls (absence of TPO or H₂O₂) to ensure that hormone formation is dependent on enzymatic activity. The use of a known standard curve for hormone quantification ensures accuracy.

Step-by-Step Methodology:

-

Preparation of Iodinated Thyroglobulin (Tg-I): a. Obtain thyroglobulin with a low initial hormone content. b. Iodinate the Tg in vitro using potassium iodide (KI) and an oxidizing agent like Chloramine-T. c. Remove unbound iodide and reagents by extensive dialysis against a suitable buffer (e.g., 0.05 M sodium phosphate, pH 7.0). d. Determine the final iodine content of the prepared Tg-I.

-

Coupling Reaction Assay: a. Prepare reaction tubes in triplicate. The standard reaction mixture (e.g., 300 µL total volume) should contain:

- 0.15 mg of newly prepared Tg-I.

- 8-10 ng of purified human TPO.

- An H₂O₂-generating system (e.g., 400 ng glucose and 0.8 ng glucose oxidase).

- Optional: A coupling stimulator like free Diiodotyrosine (DIT) at ~1 µM.

- 0.05 M sodium phosphate buffer, pH 7.0. b. Prepare control tubes: (1) without TPO, (2) without the H₂O₂-generating system. c. Incubate all tubes at 37°C for a set time (e.g., 20-30 minutes, based on time-course experiments).[15] d. Stop the reaction (e.g., by adding a TPO inhibitor like propylthiouracil or by heat inactivation).

-

Hormone Quantification: a. Digest the thyroglobulin in all tubes using a non-specific protease like Pronase to release all amino acids and iodothyronines. b. Acidify the digest slightly. c. Quantify the amount of newly formed T3 and T4 using a validated method such as Radioimmunoassay (RIA) or LC-MS/MS. d. Express coupling activity as ng of T3 (or T4) formed per mg of thyroglobulin.

Caption: Experimental workflow for the in vitro TPO coupling assay.

Analytical Techniques for Iodotyrosine Detection

Accurate quantification of 3-Iodo-tyrosine and related compounds is essential for both research and clinical diagnostics.[16][17]

| Analytical Method | Principle | Application & Rationale |

| HPLC-UV | Separates compounds based on their interaction with a stationary phase (e.g., C18 column), followed by detection using UV absorbance.[17] | A robust and widely available method for separating and quantifying iodoamino acids in pharmaceutical and biological samples. UV detection is effective due to the aromatic nature of the compounds. |

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. | The gold standard for quantitative analysis. Provides structural confirmation and can detect analytes at very low concentrations, crucial for complex biological matrices like serum or tissue digests.[16] |

| GC-MS | Involves derivatization of the analytes to make them volatile, followed by separation via gas chromatography and detection by mass spectrometry. | A powerful technique, though the requirement for derivatization adds complexity to sample preparation.[16] |

Advanced Cellular Models

Studying thyroid hormone synthesis in a physiologically relevant context requires sophisticated cell culture models.

-

2D Monolayer Cultures : While useful for studying specific cellular processes like proliferation, traditional 2D cultures on plastic surfaces often lead to thyrocyte de-differentiation, loss of polarity, and an inability to form functional follicles, thus failing to support hormone synthesis.[18][19]

-

3D Culture Systems : Embedding primary thyrocytes in an extracellular matrix like collagen gel or Matrigel enables them to self-organize into three-dimensional, polarized follicle-like structures.[18][19][20][21] These 3D models more closely mimic the in vivo architecture, restore the expression of key genes (like TPO and Tg), and have been shown to be sufficient to restore nascent thyroid hormone synthesis, making them superior models for studying both normal physiology and the effects of endocrine-disrupting chemicals.[19]

Conclusion

3-Iodo-L-tyrosine is not merely an intermediate; it is a cornerstone of thyroid hormone biosynthesis. Its TPO-catalyzed formation on the thyroglobulin scaffold and its subsequent coupling to form T3 represent fundamental events in endocrine physiology. A thorough understanding of these mechanisms, supported by robust in vitro experimental models and precise analytical techniques, is paramount for researchers in endocrinology and professionals engaged in the development of therapeutics for thyroid disorders. The availability of its D-isomer further provides the scientific community with a crucial tool for dissecting these intricate biochemical pathways.

References

- 1. cusabio.com [cusabio.com]

- 2. youtube.com [youtube.com]

- 3. coconote.app [coconote.app]

- 4. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 5. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thyroid hormone turnover | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. medicoapps.org [medicoapps.org]

- 11. droracle.ai [droracle.ai]

- 12. caringsunshine.com [caringsunshine.com]

- 13. chemimpex.com [chemimpex.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Culture Models for Studying Thyroid Biology and Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of an In Vitro Human Thyroid Microtissue Model for Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. endocrine-abstracts.org [endocrine-abstracts.org]

Biological activity of 3-Iodo-D-tyrosine

An In-Depth Technical Guide to the Biological Activity of 3-Iodo-D-tyrosine

Introduction

This compound is a halogenated derivative of the non-proteinogenic D-isomer of the amino acid tyrosine.[1][2] Unlike its L-isomer counterpart, which is a known intermediate in the biosynthesis of thyroid hormones, this compound is primarily utilized as a specialized tool in biochemical and pharmaceutical research.[3][4][5] Its structural similarity to L-tyrosine allows it to interact with specific biological targets, while its D-configuration and iodine substitution confer unique properties, such as resistance to enzymatic degradation and utility as a probe for metabolic pathways.[2][6]

This guide provides an in-depth exploration of the biological activities of this compound, focusing on its core mechanisms of action, applications in research, and detailed protocols for its experimental use. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Section 1: Core Mechanism of Action - Tyrosine Hydroxylase Inhibition

The most significant and well-characterized biological activity of iodotyrosine derivatives is the inhibition of Tyrosine Hydroxylase (TH).[7][8] TH (EC 1.14.16.2) is the rate-limiting enzyme in the biosynthesis of catecholamines, a critical class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[9]

3-Iodo-tyrosine acts as a potent, reversible, and competitive inhibitor of TH.[3][9] Its structure mimics the endogenous substrate, L-tyrosine, allowing it to bind to the enzyme's active site. However, the presence of the bulky iodine atom at the 3-position of the phenyl ring interferes with the catalytic hydroxylation step, effectively blocking the conversion of tyrosine to L-DOPA. This inhibition provides a powerful method for experimentally modulating catecholamine levels in various research models. While much of the kinetic data has been established using the L-isomer, the D-isomer is expected to interact similarly with the enzyme's active site.[10]

Caption: Inhibition of the catecholamine synthesis pathway by this compound.

| Parameter | Value | Enzyme | Notes |

| Ki (Inhibitor Constant) | 0.39 µM | Tyrosine Hydroxylase | Data reported for the L-isomer, 3-Iodo-L-tyrosine.[10] |

Section 2: Applications in Neurobiological Research

By virtue of its ability to inhibit TH, this compound serves as an invaluable tool for investigating the roles of catecholamines in the central nervous system.

Dopamine Depletion Models: Researchers have used 3-iodotyrosine to create models of dopamine depletion, allowing for the study of its effects on behavior and neuronal function. For example, feeding Drosophila melanogaster with 3-iodotyrosine resulted in altered dopamine levels, which was used to investigate the neurotransmitter's role in social spacing.[3]

Probing Parkinson's Disease Pathophysiology: At high concentrations, 3-Iodo-L-tyrosine has been shown to induce Parkinson-like features in various experimental models.[11] This is a critical consideration for experimental design, as it highlights a potential off-target or toxic effect at supra-physiological doses. Studies have shown that exposure to high levels of 3-Iodo-L-tyrosine can lead to the aggregation of α-synuclein and the loss of TH-positive cells, which are key pathological hallmarks of Parkinson's disease.[10][11] This effect is thought to be mediated by its potent inhibition of dopamine biosynthesis, leading to cellular stress.[9][11]

Caption: Workflow for studying this compound-induced Parkinson-like features.

Section 3: Role in Metabolic and Endocrine System Studies

While the L-isomer of 3-iodotyrosine is a direct precursor in thyroid hormone synthesis, the administration of any exogenous iodotyrosine can interfere with normal thyroid function by disrupting the iodination of thyroglobulin.[9][12][13] However, the unique properties of the D-isomer make it a valuable probe for metabolic transport systems.

Metabolic Tracer for Amino Acid Transport: As a D-amino acid, this compound is not readily incorporated into proteins and is resistant to many metabolic enzymes, enhancing its stability in biological systems.[2] This makes its radioiodinated form an excellent tracer for studying membrane amino acid transport. In vivo studies have demonstrated that [¹²³I]this compound shows high accumulation in the pancreas, where it acts as an artificial amino acid to selectively measure membrane transport activity, independent of subsequent protein synthesis.[5]

Section 4: Utility in Drug Development and Biotechnology

The distinct chemical features of this compound make it a versatile building block in peptide synthesis and for creating diagnostic tools.

-

Peptide Synthesis: Incorporating D-amino acids like this compound into peptide chains can significantly increase their stability and resistance to enzymatic breakdown by proteases.[2] The Fmoc-protected version, Fmoc-3-iodo-D-tyrosine, is a key reagent for this purpose in solid-phase peptide synthesis.[14]

-

Radiolabeling and Bioconjugation: The iodine atom provides a convenient site for radiolabeling, particularly with iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), for use in medical imaging and in vitro assays.[2][6][12] Its structure also facilitates bioconjugation, enabling its attachment to other biomolecules to create targeted drug delivery systems or diagnostic probes.[2]

Section 5: Key Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 5.1: In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory potential of this compound on TH activity by measuring the consumption of the cofactor 6,7-dimethyl-5,6,7,8-tetrahydropterine (DMPH₄).

Principle: TH oxidizes L-tyrosine to L-DOPA while simultaneously oxidizing DMPH₄ to its quinonoid form (q-DMPH₂). The regeneration of DMPH₄ is coupled to the oxidation of NADH by dihydropteridine reductase (DHPR), which is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified Tyrosine Hydroxylase (e.g., from rat PC12 cells or recombinant)

-

Dihydropteridine reductase (DHPR)

-

L-Tyrosine

-

This compound

-

NADH

-

DMPH₄

-

Catalase

-

Assay Buffer: 50 mM HEPES, pH 7.0

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, Catalase (to remove H₂O₂), DHPR, and NADH.

-

Prepare Inhibitor and Substrate: Prepare serial dilutions of this compound in Assay Buffer. Prepare a stock solution of L-tyrosine.

-

Assay Setup: In a 96-well UV-transparent plate, add the following to each well:

-

Reagent Mix

-

Varying concentrations of this compound (test wells) or buffer (control wells).

-

A fixed concentration of L-tyrosine.

-

-

Initiate Reaction: Add TH enzyme to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.

-

Plot the % inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

To determine the Ki, repeat the assay with multiple fixed concentrations of L-tyrosine and analyze the data using a Dixon plot or non-linear regression (e.g., Michaelis-Menten with competitive inhibition model).

-

Caption: Experimental workflow for the in vitro TH inhibition assay.

Protocol 5.2: Cellular Assay for Dopamine Depletion in SH-SY5Y Cells

This protocol details a method to assess the effect of this compound on intracellular dopamine levels in a human neuroblastoma cell line.

Principle: SH-SY5Y cells can synthesize dopamine. Treatment with a TH inhibitor like this compound is expected to reduce dopamine production. Intracellular dopamine is then extracted and quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with FBS)

-

This compound

-

Vehicle (e.g., 0.1 M HCl, neutralized in media)

-

MTT reagent for viability assay

-

Lysis/Extraction Buffer: 0.1 M Perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

-

HPLC-ECD system

Procedure:

-

Cell Culture: Plate SH-SY5Y cells in 12-well plates and allow them to adhere and grow to ~80% confluency.

-

Stock Solution Preparation: Dissolve this compound in a dilute acidic solution (e.g., 0.1 M HCl) to create a concentrated stock.[9] Always sterile-filter the final working solution.

-

Treatment:

-

Prepare working concentrations of this compound by diluting the stock solution in a complete cell culture medium. Crucially, ensure the final pH of the medium is neutralized to avoid pH shock to the cells. [9]

-

Remove old media from cells and replace it with media containing various concentrations of this compound or a vehicle control.

-

Incubate for a defined period (e.g., 24 hours).

-

-

Cell Viability Assay (Parallel Plate): In a separate 96-well plate cultured in parallel, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Dopamine Extraction:

-

After incubation, place the 12-well plate on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold Lysis/Extraction Buffer to each well.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

-

Quantification:

-

Collect the supernatant.

-

Inject a defined volume of the supernatant into the HPLC-ECD system.

-

Quantify dopamine levels by comparing the peak area to a standard curve and normalizing to the internal standard.

-

-

Data Analysis: Normalize dopamine content to the total protein concentration in each sample. Compare the dopamine levels in treated cells to the vehicle control.

Conclusion

This compound is a multifaceted molecule with significant biological activities. Its primary role as a potent competitive inhibitor of tyrosine hydroxylase makes it an indispensable tool for neurobiological research, particularly for studying the functional consequences of catecholamine depletion.[3][10] Furthermore, its unique characteristics as a D-amino acid derivative provide distinct advantages for its use as a metabolic probe and as a stabilizing component in synthetic peptides.[2][5] Understanding its mechanisms of action, potential for off-target effects at high concentrations, and proper experimental application is crucial for leveraging its full potential in scientific discovery and drug development.

References

- 1. This compound | C9H10INO3 | CID 6603889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 25799-58-0 | Benchchem [benchchem.com]

- 3. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 4. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Monoiodo-D-tyrosine, an artificial amino acid radiopharmaceutical for selective measurement of membrane amino acid transport in the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Cellular Mechanism of Action of 3-Iodo-D-tyrosine

Abstract

3-Iodo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine, is a molecule of significant interest to researchers in cellular biology, neurochemistry, and drug development. Its structural similarity to L-tyrosine, a critical precursor for neurotransmitters and melanin, positions it as a potent modulator of key enzymatic pathways. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound at the cellular level. We will delve into its role as an enzymatic inhibitor, its potential for inducing cellular stress and neurotoxicity, and provide detailed protocols for investigating its effects in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique biochemical properties of this compound.

Introduction: The Significance of D-Amino Acids and Their Analogs

While L-amino acids are the canonical building blocks of proteins, the presence and functional significance of D-amino acids in biological systems are increasingly recognized.[1][2] These enantiomers can act as signaling molecules and modulators of enzymatic activity. This compound (Figure 1) is a synthetic D-amino acid analog that has garnered attention for its ability to interfere with critical metabolic pathways that utilize L-tyrosine as a substrate. Its primary mechanisms of action revolve around the competitive inhibition of key enzymes, namely tyrosinase and tyrosine hydroxylase.

Figure 1: Chemical Structure of this compound

(Image of the chemical structure of this compound would be placed here)

This guide will explore these mechanisms in detail, providing the theoretical framework and practical methodologies for their investigation.

Inhibition of Melanin Synthesis: Targeting Tyrosinase

Melanin, the primary pigment in human skin, hair, and eyes, is produced through a process called melanogenesis. The rate-limiting enzyme in this pathway is tyrosinase.[3] This copper-containing enzyme catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin synthesis.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of tyrosinase.[3] Its structural resemblance to the natural substrate, L-tyrosine, allows it to bind to the active site of the enzyme. However, due to the presence of the iodine atom and its D-configuration, it is not efficiently processed by the enzyme, thereby blocking the binding of L-tyrosine and inhibiting melanin production. The competitive nature of this inhibition has been demonstrated in studies with the related compound, D-tyrosine.[3]

Caption: Competitive inhibition of tyrosinase by this compound.

Quantitative Analysis of Tyrosinase Inhibition

| Compound | Target | Inhibition Metric | Value | Reference |

| Kojic Acid (reference) | Mushroom Tyrosinase | IC50 | ~18.27 µM | [4] |

| 3-Iodo-L-tyrosine | Tyrosinase | - | Potent Inhibitor | [5] |

| D-Tyrosine | Tyrosinase | - | Competitive Inhibitor | [3] |

Table 1: Inhibitory constants for selected tyrosinase inhibitors. Data for this compound is not extensively published and requires experimental determination.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-Tyrosine

-

This compound

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000-2000 U/mL.

-

Prepare a stock solution of L-tyrosine (e.g., 2 mM) in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or DMSO, ensuring final solvent concentration in the assay is minimal). Create a dilution series of this compound.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add 20 µL of varying concentrations of this compound solution.

-

Control well (No inhibitor): Add 20 µL of the solvent used for the inhibitor.

-

Blank well (No enzyme): Add 40 µL of phosphate buffer.

-

-

Enzyme Addition:

-

Add 20 µL of the tyrosinase solution to the test and control wells.

-

Mix gently and pre-incubate for 10 minutes at room temperature.

-

-

Substrate Addition & Measurement:

-

Initiate the reaction by adding 160 µL of the L-tyrosine solution to all wells.

-

Immediately measure the absorbance at 475-492 nm using a microplate reader in kinetic mode for 10-20 minutes, taking readings every minute.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Modulation of Catecholamine Synthesis: Targeting Tyrosine Hydroxylase

Catecholamines, including dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones that regulate a vast array of physiological and cognitive processes. The biosynthesis of catecholamines begins with the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the rate-limiting enzyme, tyrosine hydroxylase (TH).[6]

Mechanism of Inhibition

Similar to its effect on tyrosinase, 3-Iodo-L-tyrosine is a known competitive inhibitor of tyrosine hydroxylase.[5][7] It competes with the endogenous substrate L-tyrosine for binding to the active site of the TH enzyme. While direct evidence for the D-isomer is less documented, its structural similarity to the L-isomer strongly suggests a similar competitive inhibitory mechanism.[8][9] This inhibition leads to a reduction in the synthesis of L-DOPA and, consequently, a decrease in the production of downstream catecholamines.

Caption: Competitive inhibition of tyrosine hydroxylase by this compound.

Quantitative Analysis of Tyrosine Hydroxylase Inhibition

The inhibitory potency of compounds against tyrosine hydroxylase is also characterized by IC50 and Ki values. For 3-Iodo-L-tyrosine, a Ki value has been reported, indicating its high affinity for the enzyme.

| Compound | Target | Inhibition Metric | Value | Reference |

| 3-Iodo-L-tyrosine | Tyrosine Hydroxylase | Ki | 0.39 µM | [10] |

| Metirosine (α-methyl-p-tyrosine) | Tyrosine Hydroxylase | - | Clinically used inhibitor | [11] |

Table 2: Inhibitory constants for selected tyrosine hydroxylase inhibitors. Kinetic data for this compound requires further investigation.

Experimental Protocol: In Vitro Tyrosine Hydroxylase Activity Assay

This protocol describes a method to measure the activity of tyrosine hydroxylase and assess the inhibitory potential of this compound.

Materials:

-

Purified or recombinant Tyrosine Hydroxylase

-

L-Tyrosine

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) - cofactor

-

Catalase

-

Ferrous ammonium sulfate (for some TH preparations)

-

This compound

-

HEPES buffer (e.g., 50 mM, pH 7.0)

-

Perchloric acid (PCA)

-

HPLC system with electrochemical detection

Procedure:

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer, BH4, catalase, and ferrous ammonium sulfate (if required).

-

-

Inhibitor and Enzyme Addition:

-

Add the desired concentration of this compound or vehicle control to the reaction mixture.

-

Add the tyrosine hydroxylase enzyme to the mixture and pre-incubate for 5-10 minutes at 37°C.

-

-

Initiate Reaction:

-

Start the reaction by adding L-tyrosine to the mixture.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Terminate Reaction:

-

Stop the reaction by adding an equal volume of cold PCA.

-

Centrifuge to pellet precipitated protein.

-

-

Quantify L-DOPA Production:

-

Analyze the supernatant for L-DOPA content using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Calculate the amount of L-DOPA produced in the presence and absence of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC50 value as described for the tyrosinase assay.

-

Potential for Neurotoxicity: Induction of Alpha-Synuclein Aggregation

Beyond its role as a competitive enzyme inhibitor, high concentrations of 3-iodotyrosine have been implicated in neurotoxic events, particularly the aggregation of alpha-synuclein.[10] Alpha-synuclein is a presynaptic neuronal protein that, in its aggregated form, is a primary component of Lewy bodies, the pathological hallmark of Parkinson's disease and other synucleinopathies.

Proposed Mechanism

The precise mechanism by which 3-iodotyrosine induces alpha-synuclein aggregation is not fully elucidated. However, it is hypothesized that the inhibition of tyrosine hydroxylase and the subsequent disruption of dopamine homeostasis may play a role.[12] Alternatively, the presence of the iodinated tyrosine analog may directly promote the misfolding and aggregation of alpha-synuclein through non-covalent interactions.

Caption: Proposed pathway for this compound-induced α-synuclein aggregation.

Experimental Protocol: Thioflavin T Assay for Alpha-Synuclein Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.[1][13]

Materials:

-

Recombinant human alpha-synuclein monomer

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities

-

Shaking incubator

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of alpha-synuclein monomer in PBS.

-

Prepare a fresh stock solution of ThT (e.g., 1 mM) in water and filter through a 0.2 µm filter. Dilute the ThT stock in PBS to a working concentration (e.g., 25 µM).

-

Prepare a dilution series of this compound in PBS.

-

-

Assay Setup:

-

In a 96-well plate, combine the alpha-synuclein monomer, ThT working solution, and different concentrations of this compound.

-

Include a positive control (alpha-synuclein without inhibitor) and a negative control (buffer and ThT only).

-

-

Incubation and Measurement:

-

Seal the plate and incubate at 37°C with continuous shaking in a plate reader.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.[13]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each condition.

-

Analyze the aggregation kinetics by comparing the lag time, maximum fluorescence intensity, and the apparent rate of aggregation between the control and inhibitor-treated samples.

-

Other Potential Cellular Effects

Interference with Thyroid Hormone Synthesis

3-Iodotyrosine is a natural intermediate in the synthesis of thyroid hormones (T3 and T4).[4] Exogenous administration of this compound could potentially interfere with the normal iodination of thyroglobulin and subsequent coupling reactions, leading to altered thyroid hormone levels. This off-target effect should be considered when interpreting experimental results, particularly in in vivo studies.

Effects on Tryptophan Hydroxylase and Serotonin Synthesis

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin.[14] Given the structural and mechanistic similarities between tyrosine hydroxylase and tryptophan hydroxylase, it is plausible that this compound could also inhibit TPH. However, studies have shown that some tyrosine hydroxylase inhibitors have little effect on tryptophan hydroxylase.[14] Further investigation is required to definitively determine the effect of this compound on serotonin synthesis.

Conclusion and Future Directions

This compound is a valuable research tool for probing the cellular roles of tyrosine-dependent pathways. Its primary, well-established mechanisms of action are the competitive inhibition of tyrosinase and tyrosine hydroxylase. Furthermore, at higher concentrations, it exhibits the potential to induce neurotoxic effects through the promotion of alpha-synuclein aggregation.

Future research should focus on several key areas:

-

Stereospecificity: A direct comparison of the inhibitory potency of this compound and 3-Iodo-L-tyrosine on both tyrosinase and tyrosine hydroxylase is needed to fully understand the role of stereochemistry in its activity.

-

Kinetic Parameters: Detailed kinetic studies to determine the Ki values of this compound for its target enzymes are essential for a more precise understanding of its inhibitory potential.

-

Tryptophan Hydroxylase Inhibition: The effect of this compound on tryptophan hydroxylase and serotonin synthesis warrants further investigation to broaden our understanding of its pharmacological profile.

-

In Vivo Studies: Elucidating the in vivo consequences of this compound administration, including its effects on pigmentation, catecholamine levels, and potential neurotoxicity, will be crucial for translating in vitro findings to more complex biological systems.

By continuing to explore the multifaceted cellular effects of this compound, the scientific community can further unlock its potential as both a powerful research tool and a lead compound for the development of novel therapeutics.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. scialert.net [scialert.net]

- 7. scbt.com [scbt.com]

- 8. Inhibition of tyrosine hydroxylase by 3-iodo-L-tyrosine | Scilit [scilit.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C9H10INO3 | CID 6603889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

A Senior Application Scientist's Guide to 3-Iodo-D-tyrosine as a Precursor for Iodinated Compounds

Introduction: The Strategic Importance of 3-Iodo-D-tyrosine

In the landscape of modern drug discovery and biochemical research, the strategic selection of precursors is paramount to the successful synthesis of complex molecules. This compound, a halogenated derivative of the essential amino acid D-tyrosine, stands out as a uniquely valuable building block. Its significance lies not only in its structural similarity to endogenous tyrosine but, more critically, in the reactive iodine atom positioned on the aromatic ring. This feature makes it an indispensable precursor for introducing iodine, including its radioisotopes, into peptides, proteins, and other bioactive molecules.[1][2]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will move beyond simple protocols to explore the underlying chemical principles, offer field-proven insights, and present self-validating methodologies to ensure reproducible and reliable outcomes in your research. This molecule is not merely a reagent; it is a versatile tool for probing biological systems and developing novel therapeutics.[1][2][3] Its applications are diverse, ranging from thyroid hormone research and neurotransmitter studies to the development of advanced radiopharmaceuticals for medical imaging and targeted therapies.[1][3][4]

Core Properties and Handling

A thorough understanding of the physicochemical properties of this compound is the foundation for its successful application. This knowledge informs everything from solvent selection to storage conditions, ensuring the integrity of the compound throughout your experimental workflow.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀INO₃ | PubChem[5] |

| Molecular Weight | 307.09 g/mol | Chem-Impex[1], PubChem[5] |

| CAS Number | 25799-58-0 | PubChem[5], Chem-Impex[2] |

| Appearance | White to off-white powder | Chem-Impex[1] |

| Melting Point | 198-203 °C (decomposes) | Chem-Impex[1][2] |

| Solubility | Soluble in dilute aqueous acid | Sigma-Aldrich |

| Storage | Store at 0-8°C, protect from light | Chem-Impex[2] |

Expert Insight: The decomposition at the melting point is a critical handling parameter. When preparing for reactions, avoid prolonged heating. For solubilization, particularly for stock solutions, using a dilute acidic solution (e.g., 1N HCl) is effective, as noted in optical rotation measurements.[1] However, always consider the pH compatibility with your downstream application. For long-term storage, refrigeration and protection from light are non-negotiable to prevent photodegradation and maintain purity.

Synthesis of Iodinated Tyrosine Derivatives: Mechanistic Considerations

The introduction of iodine onto a tyrosine residue, whether as a free amino acid or within a peptide, is typically an electrophilic aromatic substitution reaction. The phenolic ring of tyrosine is activated towards electrophiles, making the positions ortho to the hydroxyl group (positions 3 and 5) susceptible to iodination.

Diagram: Chemical Structure of this compound

References

Discovery and history of 3-Iodo-D-tyrosine

An In-Depth Technical Guide to 3-Iodo-D-tyrosine: From Discovery to Modern Application

Abstract

This compound, a halogenated derivative of the non-proteinogenic D-isomer of tyrosine, represents a fascinating intersection of thyroid biochemistry, neuroscience, and pharmaceutical chemistry. Though not a direct participant in endogenous thyroid hormone synthesis in the manner of its L-isomer, its unique stereochemistry and the presence of an iodine atom have established it as an invaluable tool for researchers. This guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of this compound. We will delve into its pivotal role as an enzymatic inhibitor, its utility in developing models of neurodegenerative disease, and its application as a specialized building block in peptide synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Genesis of a Research Tool: Discovery and Historical Context

The story of this compound is intrinsically linked to the broader history of iodine and thyroid research. The discovery of iodine in the early 19th century and the subsequent realization of its concentration in the thyroid gland paved the way for understanding its biological significance. Researchers eventually isolated and identified the iodinated forms of L-tyrosine—monoiodotyrosine (MIT) and diiodotyrosine (DIT)—as the fundamental precursors to the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[1][2][3] This established the process of tyrosine iodination as a critical step in endocrinology.

While L-amino acids form the primary basis of life, the scientific exploration of their D-isomers, or enantiomers, revealed unique properties. D-amino acids are notably more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acid peptide bonds.[4] This inherent stability made synthetic D-amino acid derivatives, like this compound, attractive candidates for creating more robust research probes and therapeutic agents.

The first documented chemical synthesis of the core 3-iodotyrosine molecule dates back to the mid-20th century, with a notable paper by Hillmann and Hillmann-Elies in 1956 detailing a synthetic route.[5] These early syntheses laid the groundwork for producing specific isomers for targeted research, allowing scientists to decouple the effects of the iodinated tyrosine structure from the metabolic pathways designed for its natural L-form. This distinction was crucial, as it enabled the use of this compound not as a substrate for hormone synthesis, but as a modulator and probe of biological systems.[6][7]

Part 2: Synthesis and Physicochemical Characterization

The generation of this compound for research purposes relies on well-established principles of organic chemistry, specifically the electrophilic aromatic substitution on the phenolic ring of D-tyrosine.

Causality in Synthetic Strategy

The hydroxyl group of the tyrosine side chain is an activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to attack by electrophiles. This activation is strongest at the ortho and para positions relative to the hydroxyl group. Since the para position is already occupied by the alanine side chain, electrophilic substitution preferentially occurs at the two ortho positions (C3 and C5). The primary challenge in synthesizing this compound is to control the reaction conditions to favor mono-iodination at the C3 position over the formation of the di-iodinated byproduct, 3,5-diiodo-D-tyrosine. This is typically achieved by carefully controlling the stoichiometry of the iodinating agent.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the direct iodination of D-tyrosine.

-

Dissolution: Dissolve D-tyrosine in a suitable alkaline aqueous solution, such as dilute ammonium hydroxide, to deprotonate the phenolic hydroxyl group. This enhances its activating effect and increases solubility.

-

Iodination: Slowly add a solution of iodine (I₂) and potassium iodide (KI) to the D-tyrosine solution with constant stirring. The KI is used to form the triiodide ion (I₃⁻), which serves as a milder and more soluble source of electrophilic iodine compared to I₂ alone. The molar ratio of iodine to D-tyrosine should be kept at or slightly below 1:1 to maximize the yield of the mono-iodinated product.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Precipitation: Upon completion, slowly acidify the reaction mixture with an acid like acetic acid. As the pH drops to the isoelectric point of this compound, the product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove residual salts, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from hot water.

-

Validation: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

All quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀INO₃ | [10] |

| Molecular Weight | 307.09 g/mol | [10] |

| Appearance | White to off-white powder | [10] |

| CAS Number | 25799-58-0 | [1] |

| PubChem CID | 6603889 | [11] |

Visualization of Synthesis

Caption: Synthesis of this compound from D-tyrosine.

Part 3: Biological Roles and Mechanistic Action

The primary value of this compound in research stems from its ability to act as a highly specific inhibitor of a key enzyme in catecholamine biosynthesis.

Potent Inhibition of Tyrosine Hydroxylase

3-Iodotyrosine is a powerful inhibitor of tyrosine hydroxylase (TH), with a Ki value reported to be in the sub-micromolar range (0.39 µM).[12] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[13] By catalyzing the conversion of L-tyrosine to L-DOPA, TH serves as the crucial first step in this entire pathway.

The inhibitory action of 3-iodotyrosine provides researchers with a chemical tool to acutely and reversibly shut down the production of these neurotransmitters.[1] This allows for precise investigation into the physiological and behavioral consequences of catecholamine depletion, which is fundamental to understanding conditions like Parkinson's disease, addiction, and mood disorders.[12][13]

Application in Thyroid and Amino Acid Transport Research

While not a direct precursor in the same way as its L-isomer, this compound serves as a valuable compound in thyroid research. It can be used to probe the specificity of enzymes like thyroid peroxidase and the various transport proteins involved in iodine and tyrosine uptake.[6][14]

Furthermore, the iodine atom makes the molecule an excellent candidate for radiolabeling with isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I.[6][10] Radioiodinated this compound has been successfully used as a tracer to study amino acid transport mechanisms in vivo.[7] Because of its D-configuration, it is not readily incorporated into proteins, meaning its accumulation in tissues like the pancreas is primarily a measure of membrane transport activity rather than subsequent metabolic processes.[7] This provides a clearer, more isolated view of the transport function.

Visualization of Pathway Inhibition

Caption: Inhibition of Tyrosine Hydroxylase by this compound.

Part 4: Modern Applications in Research and Development

The unique properties of this compound have secured its place as a versatile tool in modern biomedical research and drug development.

Neuroscience and Disease Modeling

The most prominent application of this compound is in neuroscience. Its ability to inhibit tyrosine hydroxylase is leveraged to create robust and reproducible animal models of dopamine depletion.[12] Direct administration into specific brain regions, such as the striatum, can induce parkinsonism in mice, characterized by reduced locomotor activity and bradykinesia (slowness of movement).[12] These models are indispensable for screening potential anti-Parkinsonian drugs and for studying the downstream effects of dopamine loss on neural circuits. It has also been used in organisms like Drosophila melanogaster to investigate the role of dopamine in complex behaviors such as social spacing.[1]

Peptide Chemistry and Drug Design

In the field of medicinal chemistry, the incorporation of unnatural amino acids into peptides is a common strategy to enhance their therapeutic properties. Fmoc-3-iodo-D-tyrosine is used as a specialized building block in solid-phase peptide synthesis.[15]

-

Enhanced Stability: The D-configuration provides resistance to enzymatic cleavage, prolonging the peptide's half-life in vivo.[4]

-

Functional Handle: The iodine atom serves as a versatile chemical handle. It can be used for bioconjugation to attach other molecules, such as imaging agents or cytotoxic drugs, creating targeted delivery systems.[4] It also provides a site for further chemical modifications through cross-coupling reactions.

Experimental Workflow: Tyrosine Hydroxylase Inhibition Assay

This workflow outlines a self-validating system to quantify the inhibitory potential of this compound.

-

Enzyme and Substrate Preparation:

-

Prepare a solution of purified tyrosine hydroxylase enzyme in a suitable buffer (e.g., MES buffer, pH 6.0) containing necessary cofactors like (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) and Fe²⁺.

-

Prepare a stock solution of the substrate, L-tyrosine.

-

-

Inhibitor Preparation:

-

Prepare a series of dilutions of this compound to test a range of concentrations. A vehicle control (buffer only) is essential.

-

-

Reaction Initiation:

-

In a multi-well plate, combine the enzyme solution with either the inhibitor dilutions or the vehicle control. Pre-incubate for a short period to allow for binding.

-

Initiate the reaction by adding the L-tyrosine substrate to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a fixed time (e.g., 20 minutes). The reaction produces L-DOPA.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Quantify the amount of L-DOPA produced. This is commonly done using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, which offers high sensitivity and specificity.

-

-

Data Analysis:

-

Plot the rate of L-DOPA formation against the concentration of this compound.

-

Fit the data to a suitable inhibition model (e.g., Michaelis-Menten kinetics) to calculate the IC₅₀ (concentration of inhibitor causing 50% inhibition) and the inhibition constant (Ki).

-

Conclusion

This compound has traveled a remarkable scientific journey. Originating from foundational research into thyroid physiology, it was repurposed by chemists and neuroscientists into a precision tool. Its discovery was not a singular event but an evolution, built upon the understanding of iodination, stereochemistry, and enzyme kinetics. By providing a means to selectively inhibit tyrosine hydroxylase, it has profoundly advanced our understanding of the catecholamine system and its role in health and disease. Its continued use in peptide design and as a radiolabeled probe ensures that this compound will remain a relevant and powerful molecule in the arsenal of biomedical researchers for the foreseeable future.

References

- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Thyroid - Wikipedia [en.wikipedia.org]

- 4. This compound | 25799-58-0 | Benchchem [benchchem.com]

- 5. [Synthesis of 3-iodotyrosine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Monoiodo-D-tyrosine, an artificial amino acid radiopharmaceutical for selective measurement of membrane amino acid transport in the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. scialert.net [scialert.net]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound | C9H10INO3 | CID 6603889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Physiology, Thyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Function of 3-Iodo-D-tyrosine in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-D-tyrosine, a halogenated derivative of the essential amino acid D-tyrosine, represents a molecule of significant interest in the exploration of metabolic pathways. While its L-isomer counterpart, 3-Iodo-L-tyrosine, is well-documented as a crucial intermediate in thyroid hormone synthesis and a modulator of catecholamine pathways, the D-isomer presents a unique metabolic profile with distinct enzymatic interactions and potential therapeutic applications. This guide provides a comprehensive technical overview of the metabolic functions of this compound, focusing on its role in thyroid hormone metabolism, its interaction with key enzymes such as D-amino acid oxidase, and its emerging potential in neurological research. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in their investigation of this intriguing molecule.

Introduction: The Significance of Stereochemistry in Iodinated Tyrosines

The biological activity of amino acids is profoundly influenced by their stereochemistry. In the realm of iodinated tyrosines, 3-Iodo-L-tyrosine (L-MIT) is a well-established precursor in the biosynthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4)[1]. It also functions as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine[2][3][4][5][6].

This compound (D-MIT), while sharing the same chemical formula, exhibits a distinct metabolic fate primarily due to its D-configuration. This guide will delve into the specific metabolic pathways and enzymatic interactions of this compound, highlighting its unique characteristics and research applications.

Core Metabolic Pathways of this compound

The metabolic journey of this compound diverges significantly from its L-isomer. The primary pathways of interest include its role in thyroid hormone dynamics and its catabolism by D-amino acid specific enzymes.

Role in Thyroid Hormone Synthesis and Regulation